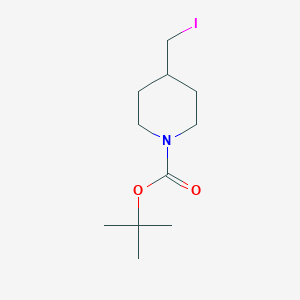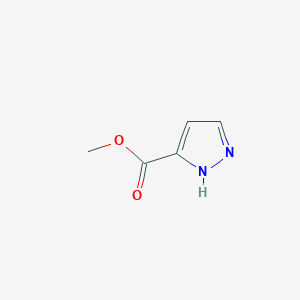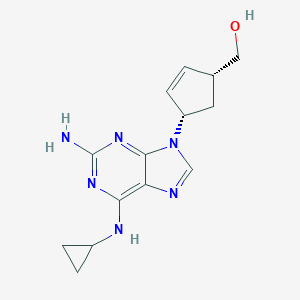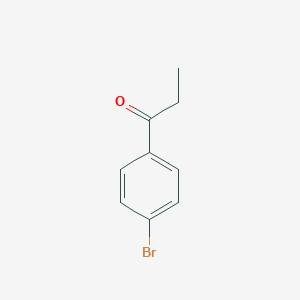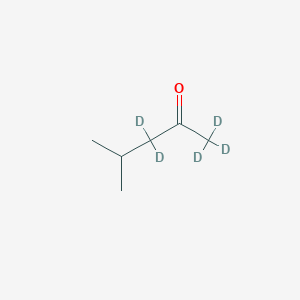
4-乙炔基-2-氟-1-甲基苯
货号:
B130341
CAS 编号:
145069-53-0
分子量:
134.15 g/mol
InChI 键:
JZWXECJEVNUTPL-UHFFFAOYSA-N
注意:
仅供研究使用。不适用于人类或兽医用途。
描述
“4-Ethynyl-2-fluoro-1-methylbenzene” is a chemical compound with the molecular formula C9H7F . It has an average mass of 134.150 Da and a monoisotopic mass of 134.053177 Da .
Molecular Structure Analysis
The molecular structure of “4-Ethynyl-2-fluoro-1-methylbenzene” consists of 9 carbon atoms, 7 hydrogen atoms, and 1 fluorine atom .Chemical Reactions Analysis
As mentioned in the synthesis analysis, “4-Ethynyl-2-fluoro-1-methylbenzene” can react with azide under Cu(I)-catalyzed azide alkyne cycloaddition (CuAAC) conditions to afford 1,4-disubstituted 1,2,3-triazole .Physical and Chemical Properties Analysis
“4-Ethynyl-2-fluoro-1-methylbenzene” has a density of 1.0±0.1 g/cm3, a boiling point of 168.4±33.0 °C at 760 mmHg, and a vapor pressure of 2.1±0.3 mmHg at 25°C . Its enthalpy of vaporization is 38.8±3.0 kJ/mol, and it has a flash point of 46.9±18.5 °C . The index of refraction is 1.512, and it has a molar refractivity of 38.5±0.4 cm3 .科学研究应用
4-乙炔基-2-氟-1-甲基苯:综合分析:
有机合成
4-乙炔基-2-氟-1-甲基苯是有机合成中通用的构建块。 它可以进行多种化学反应,包括Cu(I)催化的叠氮化物-炔烃环加成反应 (CuAAC),生成1,4-二取代的1,2,3-三唑 。这些三唑在药物化学中非常重要,可用于制备具有潜在生物活性的药物。
安全和危害
属性
IUPAC Name |
4-ethynyl-2-fluoro-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F/c1-3-8-5-4-7(2)9(10)6-8/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWXECJEVNUTPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622513 | |
| Record name | 4-Ethynyl-2-fluoro-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145069-53-0 | |
| Record name | 4-Ethynyl-2-fluoro-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


The mixture of 2-fluoro-4-(3-methyl-3-hydroxy-1-butynyl)toluene (0.035 mol), sodium hydroxide (0.07 mol), and benzene 40 ml was refluxed for 3 hours. After cooling, water 40 ml was added and the mixture was thoroughly stirred. Insoluble materials were filtered away with Celite (trade name of Johns-Manville Company), and the residue was dried over anhydrous magnesium sulfate. The drying agent was separated away, the solvent was carefully distilled away from the solution under reduced pressure, the residue was purified by silica gel chromatography (elution liquid: hexane) and then distilled away the solvent under reduced pressure (boiling point: 100° C., 20 mmHg) to obtain cororless oily 2-fluoro-4-ethynyltoluene (0.014 mol).
Quantity
0.035 mol
Type
reactant
Reaction Step One



体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

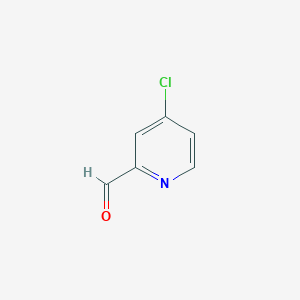

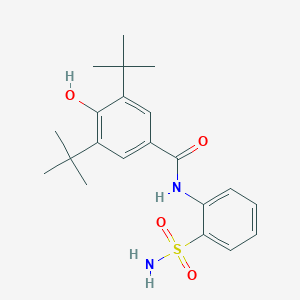
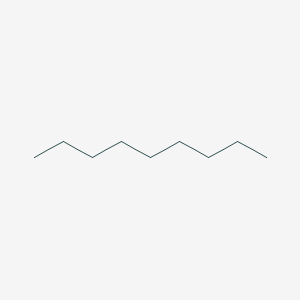
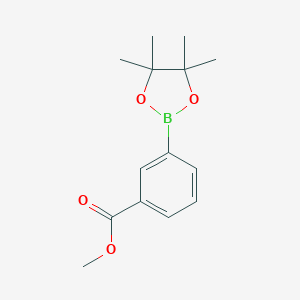
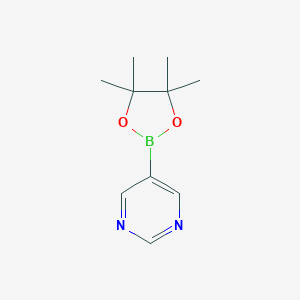
![1,4-Bis[3-(2-pyridyldithio)propionamido]butane](/img/structure/B130269.png)
